tert-butyl N-[1-(4-chloropyridin-2-yl)but-3-enyl]carbamate
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Overview
Description
Carbamic acid, N-[(1S)-1-(4-chloro-2-pyridinyl)-3-buten-1-yl]-, 1,1-dimethylethyl ester is a research compound with the molecular formula C14H19ClN2O2 and a molecular weight of 282.76 g/mol. This compound is known for its applications in various scientific research fields, particularly in the synthesis of chiral intermediates and prodrug forms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-[(1S)-1-(4-chloro-2-pyridinyl)-3-buten-1-yl]-, 1,1-dimethylethyl ester typically involves the reaction of the corresponding amine with an appropriate esterifying agent under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide or supercritical carbon dioxide.
Industrial Production Methods
Industrial production methods for this compound may involve alkoxycarbonylation followed by pyrolysis to produce the desired ester. This method offers an alternative to traditional synthesis approaches and provides insights into the diverse applications of carbamic acid esters.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[(1S)-1-(4-chloro-2-pyridinyl)-3-buten-1-yl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.
Scientific Research Applications
Carbamic acid, N-[(1S)-1-(4-chloro-2-pyridinyl)-3-buten-1-yl]-, 1,1-dimethylethyl ester has several scientific research applications:
Synthesis of HIV Protease Inhibitors: This compound has been utilized in the diastereoselective synthesis of chiral intermediates for HIV protease inhibitors.
Development of Tolylenediisocyanate Synthesis Process: It plays a crucial role in the development of processes for synthesizing compounds like tolylenediisocyanate.
Prodrug Synthesis: Studies have explored its use as a prodrug form in pharmacology, examining its stability and potential in drug design.
Mechanism of Action
The mechanism of action of carbamic acid, N-[(1S)-1-(4-chloro-2-pyridinyl)-3-buten-1-yl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-[(1S)-1-cyclopropyl-2-hydroxyethyl]-, 1,1-dimethylethyl ester
- Carbamic acid, N-2-(1-piperazinyl)ethyl-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, N-[(1S)-1-(4-chloro-2-pyridinyl)-3-buten-1-yl]-, 1,1-dimethylethyl ester is unique due to its specific structural features, such as the presence of the 4-chloro-2-pyridinyl group and the 3-buten-1-yl moiety. These structural elements contribute to its distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
tert-butyl N-[1-(4-chloropyridin-2-yl)but-3-enyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-5-6-11(12-9-10(15)7-8-16-12)17-13(18)19-14(2,3)4/h5,7-9,11H,1,6H2,2-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTXYIDIHBTPHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=C)C1=NC=CC(=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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